molecular formula C7H14O3S B14425798 Acetic acid;2-prop-2-enylsulfanylethanol CAS No. 82937-11-9

Acetic acid;2-prop-2-enylsulfanylethanol

Cat. No.: B14425798
CAS No.: 82937-11-9
M. Wt: 178.25 g/mol
InChI Key: UVRVFSYZVWCMQQ-UHFFFAOYSA-N
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Description

Acetic acid;2-prop-2-enylsulfanylethanol is a sulfur-containing organic compound combining acetic acid and a 2-prop-2-enylsulfanylethanol moiety. Structurally, it features a sulfanyl (-S-) group bridging an ethanol unit and an allyl (propenyl) group. This compound is hypothesized to exhibit properties influenced by both the acidic carboxylic group (from acetic acid) and the thioether functionality (from the sulfanylethanol group).

Properties

CAS No.

82937-11-9

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

acetic acid;2-prop-2-enylsulfanylethanol

InChI

InChI=1S/C5H10OS.C2H4O2/c1-2-4-7-5-3-6;1-2(3)4/h2,6H,1,3-5H2;1H3,(H,3,4)

InChI Key

UVRVFSYZVWCMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCSCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Allylation

The thioether alcohol is synthesized via an Sₙ2 reaction between mercaptoethanol (HSCH₂CH₂OH) and allyl bromide (CH₂=CHCH₂Br) under basic conditions:

Reaction:
$$
\text{HSCH}2\text{CH}2\text{OH} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{CH}2=\text{CHCH}2\text{-S-CH}2\text{CH}2\text{OH} + \text{HBr}
$$

Optimization:

  • Yield: 85–90% under reflux in ethanol (6–8 h).
  • Purification: Recrystallization from ethanol/water (1:3) or column chromatography (silica gel, ethyl acetate/hexane).

Characterization (¹H NMR, CDCl₃):

  • δ 5.8 (m, 1H, CH₂=CH–), 5.1 (m, 2H, CH₂=CH–), 3.7 (t, 2H, HOCH₂), 2.7–2.6 (m, 4H, SCH₂CH₂), 1.9 (br s, 1H, OH).

Alternative Thiol-Ene Coupling

A radical-mediated thiol-ene reaction between allyl alcohol (CH₂=CHCH₂OH) and mercaptoethanol offers a metal-free pathway:

Reaction:
$$
\text{HSCH}2\text{CH}2\text{OH} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{UV, AIBN}} \text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}2\text{CH}_2\text{OH}
$$

Limitations:

  • Lower regioselectivity (~70% yield) compared to Sₙ2 methods.

Esterification with Acetic Acid

Fischer Esterification

The hydroxyl group of 2-prop-2-enylsulfanylethanol undergoes acid-catalyzed esterification with acetic acid:

Reaction:
$$
\text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{CH}3\text{COOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{H}_2\text{O}
$$

Optimization:

  • Catalyst: Concentrated H₂SO₄ (5 mol%).
  • Yield: 75–80% after 12 h reflux with molecular sieves to absorb water.

Characterization (¹³C NMR, CDCl₃):

  • δ 170.3 (C=O), 131.5 (CH₂=CH–), 62.1 (OCH₂), 35.8 (SCH₂), 21.0 (CH₃COO).

Acetylation with Acetic Anhydride

A more efficient route employs acetic anhydride under mild conditions:

Reaction:
$$
\text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{CH}3\text{COOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{CH}3\text{COOH}
$$

Advantages:

  • Near-quantitative yields (95%) at room temperature (24 h).
  • Simplified workup (neutralization with NaHCO₃).

Catalytic Carbonylation for Acetic Acid Production

The acetic acid component is industrially synthesized via rhodium-catalyzed methanol carbonylation :

Reaction:
$$
\text{CH}3\text{OH} + \text{CO} \xrightarrow{\text{Rh/I}^-, \text{H}2\text{O}} \text{CH}_3\text{COOH}
$$

Key Parameters (Patent US7208624B2):

  • Catalyst System: Rhodium (300–500 ppm) + methyl iodide (promoter).
  • Reactor Conditions: 150–200°C, 30–60 bar CO.
  • Water Content: <5 wt% to enhance catalyst stability.

Product Purity:

  • Distillation removes iodides and methyl acetate, yielding glacial acetic acid (>99.8%).

Spectroscopic and Physicochemical Data

Table 1: Comparative Analysis of Synthetic Intermediates

Compound Yield (%) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
2-Prop-2-enylsulfanylethanol 85 45–47 5.8 (m), 5.1 (m), 3.7 (t), 2.7 (t)
2-Prop-2-enylsulfanylethyl acetate 95 - 4.2 (t), 2.1 (s), 5.8 (m), 5.1 (m)

Table 2: Optimization of Esterification Methods

Method Catalyst Time (h) Temperature (°C) Yield (%)
Fischer Esterification H₂SO₄ 12 110 75
Acetic Anhydride Pyridine 24 25 95

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enylsulfanylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, tosyl chloride

Major Products Formed

Scientific Research Applications

Acetic acid;2-prop-2-enylsulfanylethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enylsulfanylethanol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to release acetic acid and 2-prop-2-enylsulfanylethanol, which can then exert their individual effects. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a) 2-(Methylthio)ethanol
  • Formula : C₃H₈OS
  • Key Features : Replaces the allyl group with a methyl group. The absence of the acetic acid moiety reduces acidity (pKa ~9.5).
  • Applications : Used in chemical synthesis and as a solvent. The methyl group enhances hydrophobicity compared to the allyl variant .
b) Thioacetic Acid
  • Formula : C₂H₄O₂S
  • Key Features : Contains a thiol (-SH) group directly bonded to acetic acid. Higher acidity (pKa ~1.2) due to the thiol group’s strong electron-withdrawing effect.
  • Applications : Intermediate in organic synthesis, particularly in thioester formation .
c) 2-(Phenylthio)acetic Acid
  • Formula : C₈H₈O₂S
  • Key Features : A phenyl group replaces the allyl group, increasing molecular weight (168.21 g/mol) and reducing solubility in polar solvents.
d) 2-(Furan-2-Ylmethylsulfinyl)acetic Acid
  • Formula : C₇H₈O₄S
  • Key Features : Sulfinyl (-SO-) group instead of sulfanyl, altering oxidation state and reactivity. Higher polarity due to the sulfinyl group.
  • Applications : Investigated for its redox-active properties in biochemical systems .

Physicochemical Properties

The table below compares key properties of acetic acid;2-prop-2-enylsulfanylethanol with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility pKa Key Functional Groups
This compound C₅H₈O₂S 132.18 Moderate (aqueous) ~3.0 Carboxylic acid, thioether
2-(Methylthio)ethanol C₃H₈OS 92.16 High ~9.5 Thioether, hydroxyl
Thioacetic Acid C₂H₄O₂S 92.11 High ~1.2 Thiol, carboxylic acid
2-(Phenylthio)acetic Acid C₈H₈O₂S 168.21 Low ~2.8 Thioether, carboxylic acid

Key Observations :

  • The acetic acid moiety imparts moderate acidity (estimated pKa ~3.0), closer to phenylthioacetic acid (pKa ~2.8) but less acidic than thioacetic acid .

Q & A

Basic Research Questions

Q. How can the purity of Acetic acid;2-prop-2-enylsulfanylethanol be optimized during synthesis?

  • Methodological Answer : Purity optimization involves chromatographic techniques (e.g., HPLC or column chromatography) and solvent selection. For example, gradient elution with polar/non-polar solvent mixtures can separate byproducts. Proper reaction quenching and inert atmosphere (e.g., nitrogen) minimize oxidation of the sulfide group. Pre-synthesis computational modeling (e.g., using DFT to predict reaction pathways) can guide solvent and catalyst selection . Post-synthesis, NMR and mass spectrometry validate structural integrity .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., vinyl protons at δ 5–6 ppm, sulfide protons at δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm1^{-1}, C=S stretch ~600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • UV-Vis : Detects conjugation effects in the propenyl-sulfide moiety (λmax ~210–260 nm). Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Under inert gas (argon) at –20°C to prevent sulfide oxidation.
  • PPE : Nitrile gloves, face shields, and fume hoods for synthesis/handling (per OSHA/NIOSH guidelines) .
  • Degradation Monitoring : Regular FTIR or Raman checks for peroxide formation (if applicable), though this compound is not explicitly listed as a peroxide former in standard databases .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for sulfur-containing systems . Basis sets like 6-311++G(d,p) capture polarization and diffuse effects.
  • Key Outputs :
  • HOMO-LUMO gaps to predict reactivity.
  • Partial charge distribution (e.g., sulfur’s electron-rich nature).
  • Non-covalent interaction (NCI) analysis for intra-molecular hydrogen bonding.
  • Validation against experimental UV-Vis and NMR shifts is critical .

Q. What challenges arise in analyzing reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy or quench-flow methods to track intermediates (e.g., thiyl radicals).
  • Isotopic Labeling : 34^{34}S or 13^{13}C-labeled compounds clarify sulfide participation in pathways.
  • Computational Dynamics : Ab initio molecular dynamics (AIMD) simulate transition states, particularly for propenyl group rearrangements.
  • Contradiction Resolution : Discrepancies between DFT predictions and experimental yields may require multireference methods (e.g., CASSCF) for accurate radical intermediates .

Q. How does the propenyl-sulfide moiety influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cysteine proteases).
  • MD Simulations : GROMACS explores stability of ligand-protein complexes over 100+ ns trajectories.
  • Experimental Validation : Surface plasmon resonance (SPR) measures binding affinities. Cross-validate with mutagenesis studies on catalytic cysteine residues .

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